molecular formula C11H9Cl2NO3 B3363220 1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 1017417-38-7

1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3363220
CAS No.: 1017417-38-7
M. Wt: 274.1 g/mol
InChI Key: AGIGPQDMAKFWBZ-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to a pyrrolidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 2,5-dichlorobenzoyl chloride with pyrrolidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring may interact with enzymes or receptors, inhibiting their activity and leading to the desired biological effect.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
  • 1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
  • 1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-4-carboxylic acid

Uniqueness: 1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to the specific positioning of the dichlorophenyl group, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 5 positions of the phenyl ring enhances its electron-withdrawing properties, making it more reactive in substitution reactions compared to other isomers.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3/c12-6-1-2-8(13)9(5-6)14-4-3-7(10(14)15)11(16)17/h1-2,5,7H,3-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIGPQDMAKFWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
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1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(2,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid

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